molecular formula C13H12FNO B159161 N-(4-Fluorophenyl)-4-methoxyaniline CAS No. 1644-00-4

N-(4-Fluorophenyl)-4-methoxyaniline

Cat. No. B159161
CAS RN: 1644-00-4
M. Wt: 217.24 g/mol
InChI Key: ITBAWYAKHGPVMM-UHFFFAOYSA-N
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Description

“N-(4-Fluorophenyl)-4-methoxyaniline” is a chemical compound. However, there is limited information available about this specific compound. It is important to note that it contains a fluorophenyl group and a methoxyaniline group123.



Synthesis Analysis

There is no specific information available on the synthesis of “N-(4-Fluorophenyl)-4-methoxyaniline”. However, similar compounds have been synthesized through various methods45.



Molecular Structure Analysis

The molecular structure of “N-(4-Fluorophenyl)-4-methoxyaniline” is not readily available. However, similar compounds have been analyzed using techniques such as X-ray crystallography6.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “N-(4-Fluorophenyl)-4-methoxyaniline”. However, similar compounds have been involved in various chemical reactions78.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Fluorophenyl)-4-methoxyaniline” are not readily available. However, similar compounds have been analyzed for their properties131415.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Ligands and Organometallic Chelates

    N-(4-Fluorophenyl)-4-methoxyaniline (FL) is used in the synthesis of maleanilic acid ligands and their organometallic chelates. These chelates, particularly the chromium complex, show high antitumor activity against various human carcinoma cell lines (Oraby et al., 2020).

  • Synthesis and Growth of Benzylideneaniline Compounds

    N-(4-Fluorophenyl)-4-methoxyaniline and related compounds are synthesized and characterized for their properties. These compounds exhibit nonlinear optical properties and are evaluated for biological activities (Subashini et al., 2021).

Chemical Properties and Applications

  • Investigation of Molecular Structure

    The compound's molecular structure has been studied in relation to pyrazoline derivatives. It shows unique geometric parameters and intermolecular hydrogen bonding, demonstrating its potential in chemical research (Köysal et al., 2005).

  • Antimicrobial Activity of Schiff Bases

    Schiff bases derived from N-(4-Fluorophenyl)-4-methoxyaniline have been studied for their antimicrobial activities, demonstrating moderate antibacterial activities against human pathogenic bacteria (Salehi et al., 2015).

  • Application in PET Imaging for Alzheimer's Disease

    A derivative of N-(4-Fluorophenyl)-4-methoxyaniline has been used in PET imaging probes for quantifying serotonin receptors in the brains of Alzheimer's disease patients (Kepe et al., 2006).

  • Zinc(II) Complex for Antimicrobial Activities

    The Zinc(II) complex of N-(4-Fluorophenyl)-4-methoxyaniline has been synthesized and characterized, showing antimicrobial activities against various bacteria and fungi (Obaleye et al., 2016).

  • Synthesis of Fluorescent Probes

    The compound has been used in the synthesis of Schiff base fluorescent probes, which demonstrate selective sensitivity toward transition metal ions, exhibiting on/off fluorescence behavior (Hu et al., 2010).

Safety And Hazards

The safety and hazards of “N-(4-Fluorophenyl)-4-methoxyaniline” are not readily available. However, similar compounds have been analyzed for their safety and hazards161718.


Future Directions

There is no specific information available on the future directions of “N-(4-Fluorophenyl)-4-methoxyaniline”. However, similar compounds have been studied for their potential applications192021.


Please note that the information provided is based on the available data and may not be fully accurate or complete. For a comprehensive analysis, further research and studies are required.


properties

IUPAC Name

N-(4-fluorophenyl)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBAWYAKHGPVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)-4-methoxyaniline

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-fluoroaniline (78.63 g, 0.708 mol), 4-iodoanisole (138.00 g, 0.590 mol), anhydrous K2CO3 (122.23 g, 0.884 mol), CuI (11.23 g, 58.96 mmol) and L-proline (13.58 g, 0.118 mol) was mixed together in a dry 1 L three-necked round-bottomed flask fitted with a stirring bar, a reflux condenser and an argon inlet. Anhydrous DMSO (300 mL) was added at room temperature. The reaction mixture was stirred and heated to 90° C. for 20 hours under argon. Then, the mixture was cooled to room temperature and hydrolyzed with water (300 mL). EtOAc (200 mL) was added to partition the solution. The EtOAc layer was separated. The aqueous layer was extracted with 100 mL of EtOAc. The EtOAc layers were combined, washed with brine (2×100 mL) and dried over anhydrous MgSO4 (50 g). The solvent was removed under reduced pressure. The brown oil residue was purified by flash column chromatography (silica gel, Hexanes/EtOAc=9/1 v/v) to afford 4-fluoro-N-(4-methoxyphenyl)aniline (1c) as a yellow solid product, 99.70 g, 77.8% yield. M.p. 46-48° C. MS (ESI) m/z 218.1 [M+H]+, 1H NMR (DMSO-d6, 300 MHz) δ 7.77 (bs, 1H), 7.03-6.98 (m, 4H), 6.93-6.82 (m, 4H), 3.70 (s, 3H).
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78.63 g
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138 g
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122.23 g
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13.58 g
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11.23 g
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200 mL
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300 mL
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300 mL
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Synthesis routes and methods III

Procedure details

Following general procedure E, a mixture of 4-chloroanisole (123 μL, 1.0 mmol), 4-fluoroaniline (114 μL, 1.2 mmol), NaOt-Bu (115 mg, 1.2 mmol), 10 (0.08 mg, 0.01 mol %), 1 (0.05 mg, 0.01 mol %), and Bu2O (1 mL) was heated to 110° C. for 1 h. The crude product was purified via the Biotage SP4 (silica-packed 25+M; 0-30% EtOAc/hexanes) to provide the title compound as a white solid (209 mg, 94%), mp 59-60° C. 1H NMR (300 MHz, CDCl3) δ: 7.03-6.86 (m, 8H), 5.41 (s, 1H), 3.81 (s, 3H) ppm. 13C NMR (75 MHz, CDCl3) δ: 159.0, 155.8, 155.2, 141.4, 136.8, 121.4, 118.0, 117.9, 116.2, 115.9, 115.0, 55.8 ppm. IR (neat, cm−1): 3391, 3007, 1508, 1314, 1243, 1221, 1027, 814, 772, 591. Anal. Calcd. for C13H12FNO: C, 71.87; H, 5.57. Found: C, 71.89; H, 5.62.
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123 μL
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114 μL
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115 mg
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1 mL
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Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Fluorophenyl)-4-methoxyaniline
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Citations

For This Compound
1
Citations
JC Wilson, MJ Boyd, S Giroux… - The Journal of Organic …, 2020 - ACS Publications
A versatile one-pot procedure for the preparation of 2-alkyl-substituted N-arylindoles is described. The method combines a visible light-mediated Ni/Ir-photoredox dual catalytic N-…
Number of citations: 4 pubs.acs.org

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